![molecular formula C13H11NO3 B1289547 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 63987-74-6](/img/structure/B1289547.png)
1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
The compound "1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid" is a derivative of dihydropyridine with a benzyl group attached to the nitrogen atom and a carboxylic acid functionality at the 4-position. Dihydropyridines are a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of dihydropyridine derivatives can be achieved through various methods. For instance, the dihydroxylation of benzoic acid followed by specific oxidative and rearrangement processes can yield a broad array of cyclohexanecarboxylic acid derivatives, which are structurally related to dihydropyridines . Additionally, the oxidative condensation of benzylamines with aromatic ketones can afford trisubstituted pyridines, a reaction that could potentially be adapted for the synthesis of dihydropyridine derivatives .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of substituents like the benzyl group and carboxylic acid moiety can influence the compound's conformation and reactivity. For example, the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits different conformations and hydrogen bonding patterns in the solid state, which could be relevant for understanding the structural properties of related dihydropyridine compounds .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including oxidative condensation, which can be catalyzed by dihydroxysalicylic acid . The formation of 1-acyl-4-benzylpyridinium salts from dihydropyridines and their subsequent reactions to produce acyl fluorides demonstrate the versatility of dihydropyridine derivatives in synthetic chemistry . Moreover, the reactivity of dihydropyridine derivatives can lead to the formation of different products, such as amides, when reacted with ammonia or amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of a benzyl group and a carboxylic acid moiety can affect the compound's solubility, acidity, and potential for forming hydrogen bonds and supramolecular assemblies . The crystal structure of related compounds, such as 2-methylpyridinium 2-carboxybenzoate, provides insights into the possible intermolecular interactions and hydrogen bonding networks that could be present in "1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid" .
Scientific Research Applications
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines, to which 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid belongs, are significant nitrogen-containing heterocyclic compounds utilized as a core structure in various drugs and as a starting material in synthetic organic chemistry. They are noted for their presence in biological applications. Recent methodologies for their synthesis primarily involve Hantzsch Condensation reaction, aiming for more atom economy and environmentally benign processes. These compounds are explored for preparing more biologically active compounds by comparing their structure-activity relationships (SARs) (Sohal, 2021).
Biological Activity of Carboxylic Acids
Carboxylic acids, which include the specific structure of 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, show a wide range of biological activities. Studies have demonstrated the importance of structural differences among carboxylic acids in influencing their antioxidant, antimicrobial, and cytotoxic activities. The presence of hydroxyl groups and conjugated bonds plays a crucial role in these properties, with specific compounds like rosmarinic acid showing high antioxidant activity. This suggests potential areas for further exploration in the development of new compounds with enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).
Bioisosteres and Medicinal Chemistry
The exploration of carboxylic acid bioisosteres, including those related to 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, plays a significant role in medicinal chemistry. Bioisosteres are employed to overcome limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or limited diffusion across biological membranes. Novel carboxylic acid substitutes have been developed to display improved pharmacological profiles, demonstrating the innovation required to address challenges in drug design and highlighting the potential for 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives (Horgan & O’ Sullivan, 2021).
Mechanism of Action
Biochemical Pathways
It’s known that the compound belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds are known to play a role in various biochemical pathways, but the specific pathways affected by this compound need further investigation.
Pharmacokinetics
It’s known that the compound has a molecular weight of 22924 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that the compound is used as a starting material in the synthesis of pharmaceuticals and agrochemicals , suggesting it may have a broad range of effects.
properties
IUPAC Name |
1-benzyl-2-oxopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-8-11(13(16)17)6-7-14(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXICAOJOTYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592613 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
CAS RN |
63987-74-6 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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